

spectroscopic data of 2-(Phenylethynyl)benzaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	2-(Phenylethynyl)benzaldehyde
Cat. No.:	B1589314

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-(Phenylethynyl)benzaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2-(Phenylethynyl)benzaldehyde** ($C_{15}H_{10}O$), a key intermediate in organic synthesis. As researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This document moves beyond a simple presentation of data, offering insights into the interpretation of the spectra, the rationale behind the observed signals, and the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Implications

2-(Phenylethynyl)benzaldehyde is an aromatic compound featuring three key functional groups: a benzaldehyde moiety, a phenyl group, and an internal alkyne linker. This specific arrangement of conjugated π -systems dictates its unique spectroscopic signature. The aldehyde group, being electron-withdrawing, and its ortho position relative to the bulky phenylethynyl group, create a distinct electronic and steric environment that is clearly reflected in its NMR, IR, and MS data.

Caption: Structure of **2-(Phenylethynyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(Phenylethynyl)benzaldehyde**, both 1H and ^{13}C NMR provide unambiguous evidence for its structure.

Expertise & Experience: Interpreting the NMR Data

The choice of solvent, deuterated chloroform ($CDCl_3$), is standard for non-polar to moderately polar organic compounds, ensuring good solubility without interfering signals. Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point. The spectra are typically recorded on a 300 or 400 MHz spectrometer, which provides sufficient resolution to distinguish the closely spaced aromatic protons.

1H NMR Spectroscopic Data

The 1H NMR spectrum is characterized by a highly deshielded aldehyde proton and a complex aromatic region.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.65	d	0.4	1H	Aldehyde (-CHO)
7.95	dd	0.8, 7.6	1H	Ar-H
7.64	dd	0.8, 7.6	1H	Ar-H
7.55-7.60	m	-	3H	Ar-H
7.45	tt	0.8, 7.6	1H	Ar-H
7.36-7.40	m	-	3H	Ar-H

Data sourced from The Royal Society of Chemistry[1].

Causality Behind Assignments:

- Aldehyde Proton (10.65 ppm): This proton is significantly downfield due to the powerful anisotropic deshielding effect of the carbonyl (C=O) group and its direct attachment to the sp^2 -hybridized carbon. The small doublet splitting ($J = 0.4$ Hz) is likely due to a weak four-bond coupling to an adjacent aromatic proton.
- Aromatic Protons (7.36-7.95 ppm): The nine aromatic protons appear in a complex, overlapping region. The protons on the benzaldehyde ring are generally more deshielded than those on the phenyl ring due to the electron-withdrawing effect of the aldehyde. The proton ortho to the aldehyde (at 7.95 ppm) is the most deshielded of the ring protons.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum confirms the presence of 15 distinct carbon environments, consistent with the molecular formula.

Chemical Shift (δ) ppm	Assignment
191.7	Aldehyde Carbonyl (C=O)
135.8	Aromatic C
133.7	Aromatic C
133.2	Aromatic C
131.6	Aromatic C
129.0	Aromatic C
128.6	Aromatic C
128.5	Aromatic C
127.2	Aromatic C
126.8	Aromatic C
122.3	Quaternary Aromatic C
96.3	Alkyne C
84.8	Alkyne C

Data sourced from The Royal Society of Chemistry[1].

Causality Behind Assignments:

- Carbonyl Carbon (191.7 ppm): Aldehyde and ketone carbonyl carbons consistently appear in the 190-220 ppm range, making this a definitive assignment.
- Alkyne Carbons (96.3, 84.8 ppm): The sp-hybridized carbons of the alkyne appear in a characteristic upfield region (relative to aromatic sp^2 carbons), typically between 70-100 ppm.
- Aromatic Carbons (122.3-135.8 ppm): The twelve sp^2 carbons of the two aromatic rings are found in the expected 120-140 ppm range. The quaternary carbon to which the alkyne is attached (122.3 ppm) is also identifiable.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Phenylethynyl)benzaldehyde** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS.
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer at room temperature.[1]
- Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
- Referencing: Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or the internal TMS standard ($\delta\text{H} = 0.00$ ppm, $\delta\text{C} = 0.00$ ppm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Analysis

The IR spectrum of **2-(Phenylethynyl)benzaldehyde** is dominated by absorptions corresponding to the aldehyde and the conjugated alkyne and aromatic systems.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3080-3000	Medium-Weak	Aromatic C-H Stretch
~2880-2650	Weak (often two bands)	Aldehyde C-H Stretch
~2220	Medium-Weak	Alkyne C≡C Stretch
~1701-1682	Strong, Sharp	Conjugated Aldehyde C=O Stretch
~1600-1450	Medium	Aromatic C=C Ring Stretch

Vibrational frequencies are based on data for structurally similar compounds and established spectroscopic principles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Causality Behind Assignments:

- C=O Stretch (~1682 cm⁻¹): The carbonyl stretch is the most intense and diagnostic peak. Its position is lower than that of a typical aliphatic aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring, which lowers the bond order and vibrational frequency.[\[2\]](#)
- Aldehyde C-H Stretch (~2880, ~2750 cm⁻¹): The presence of two weak bands in this region is characteristic of the C-H stretch in an aldehyde group and is a key diagnostic feature.[\[2\]](#)
- C≡C Stretch (~2220 cm⁻¹): The absorption for the internal alkyne is expected in this region. Its intensity may be reduced due to the relatively symmetric substitution of the alkyne, which results in a small change in dipole moment during the vibration.
- Aromatic C-H and C=C Stretches: Peaks just above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region are definitive evidence of the aromatic rings.

Experimental Protocol: IR Data Acquisition

- Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) Spectrometer.[\[1\]](#)
- Sample Preparation: As **2-(Phenylethynyl)benzaldehyde** is an oil at room temperature, the simplest method is to place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
- Background Scan: Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and H₂O.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

MS Data Analysis

High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition.

- Molecular Formula: $C_{15}H_{10}O$ ^[4]
- Exact Mass: 206.0732 g/mol
- HRMS Analysis (ESI+): The expected ion would be the protonated molecule $[M+H]^+$.
 - Calculated m/z: 207.0804
 - Found m/z: Consistent with the calculated value within a few ppm, confirming the elemental formula.

Trustworthiness: Fragmentation as a Self-Validating System The fragmentation pattern in Electron Ionization (EI) MS provides a structural fingerprint. The major fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral losses.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Plausible Neutral Loss
206	$[C_{15}H_{10}O]^+$	(Molecular Ion)
205	$[C_{15}H_9O]^+$	H^-
178	$[C_{14}H_{10}]^+$	CO
177	$[C_{14}H_9]^+$	CHO^-

Fragmentation patterns are predicted based on established principles for aromatic aldehydes.^{[5][6][7]}

```
digraph "fragmentation_pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontsize=9, color="#5F6368"];

mol_ion [label=" $[C_{15}H_{10}O]^+ \backslash m/z = 206$ ", fillcolor="#4285F4", fontcolor="#FFFFFF"];
frag_205 [label=" $[C_{15}H_9O]^+ \backslash m/z = 205$ ", fillcolor="#EA4335", fontcolor="#FFFFFF"];
frag_177 [label=" $[C_{14}H_9]^+ \backslash m/z = 177$ ", fillcolor="#FBBC05", fontcolor="#202124"];
frag_178 [label=" $[C_{14}H_{10}]^+ \backslash m/z = 178$ ", fillcolor="#34A853", fontcolor="#FFFFFF"];

mol_ion -> frag_205 [label="-  $H^-$ "];
mol_ion -> frag_178 [label="- CO"];
frag_205 -> frag_177 [label="- CO"];
}
```

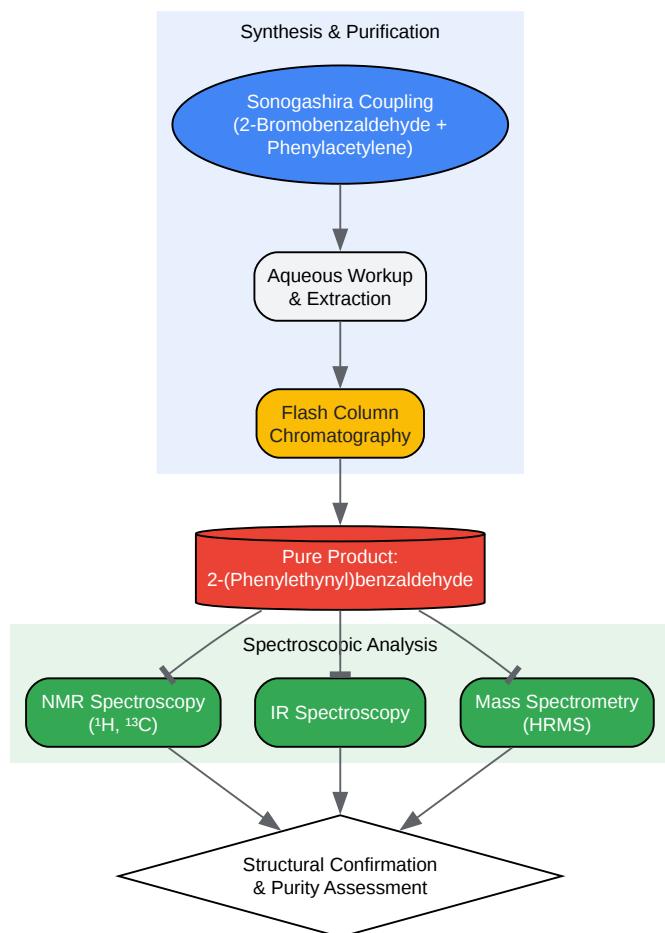
Caption: Plausible MS fragmentation of **2-(Phenylethynyl)benzaldehyde**.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an ESI or GC-MS source.^[8]
- Infusion: Introduce the sample into the source via direct infusion using a syringe pump or through an HPLC system for analysis.
- Ionization: For ESI, apply a high voltage to the sample solution as it exits a capillary, forming charged droplets that desolvate to yield gas-phase ions (e.g., $[M+H]^+$). For EI, bombard the sample with high-energy electrons (70 eV).^{[8][9]}
- Mass Analysis: Separate the ions based on their mass-to-charge ratio in the mass analyzer.
- Detection: Detect the ions and generate the mass spectrum.

Integrated Characterization Workflow

The synthesis and purification of a compound are intrinsically linked to its characterization. A typical workflow for **2-(Phenylethynyl)benzaldehyde** involves a Sonogashira coupling, followed by purification and comprehensive spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Phenylethynyl)benzaldehyde | C15H10O | CID 10013210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. rsc.org [rsc.org]
- 9. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [spectroscopic data of 2-(Phenylethynyl)benzaldehyde (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589314#spectroscopic-data-of-2-phenylethynyl-benzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com